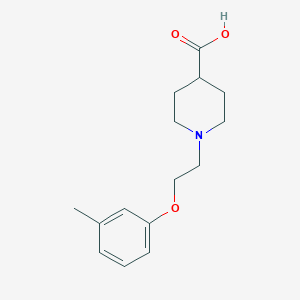

1-(2-(m-Tolyloxy)ethyl)piperidine-4-carboxylic acid

Description

1-(2-(m-Tolyloxy)ethyl)piperidine-4-carboxylic acid is a piperidine-4-carboxylic acid derivative featuring a meta-tolyloxyethyl substituent at the nitrogen atom of the piperidine ring. The meta-tolyloxy group may influence pharmacokinetic properties such as solubility and BBB permeability, similar to other aryl-substituted piperidines .

Properties

IUPAC Name |

1-[2-(3-methylphenoxy)ethyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-12-3-2-4-14(11-12)19-10-9-16-7-5-13(6-8-16)15(17)18/h2-4,11,13H,5-10H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVNUVNTYYGAXAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCCN2CCC(CC2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-(m-Tolyloxy)ethyl)piperidine-4-carboxylic acid involves several steps. One common synthetic route includes the reaction of m-tolyl alcohol with ethylene oxide to form 2-(m-tolyloxy)ethanol. This intermediate is then reacted with piperidine-4-carboxylic acid under specific conditions to yield the desired compound . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(2-(m-Tolyloxy)ethyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Common reagents and conditions for these reactions include the use of solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2-(m-Tolyloxy)ethyl)piperidine-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various piperidine-based compounds.

Biology: This compound can be used in the study of biological pathways involving piperidine derivatives.

Medicine: Piperidine derivatives are known for their pharmacological activities, and this compound may be explored for potential therapeutic applications.

Industry: It can be used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-(2-(m-Tolyloxy)ethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The piperidine moiety can interact with various receptors and enzymes in biological systems, leading to its pharmacological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features, synthesis methods, and properties of 1-(2-(m-Tolyloxy)ethyl)piperidine-4-carboxylic acid and its analogs:

Biological Activity

1-(2-(m-Tolyloxy)ethyl)piperidine-4-carboxylic acid is a compound with potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry. Its structure suggests possible interactions with biological targets, which can be investigated to understand its biological activity. This article reviews the biological activity of this compound based on available literature, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Chemical Formula : CHNO

- Molecular Weight : 247.34 g/mol

The presence of the m-tolyloxy group is significant as it may influence the compound's lipophilicity and ability to penetrate biological membranes, thus affecting its biological activity.

This compound is believed to exert its effects through various mechanisms, including:

- Receptor Binding : The compound may interact with specific receptors in the central nervous system (CNS), potentially influencing neurotransmitter systems such as dopamine or serotonin.

- Enzyme Inhibition : It may inhibit certain enzymes, leading to altered metabolic pathways that can affect cell proliferation or apoptosis.

Antimicrobial Properties

Research has indicated that derivatives of piperidine compounds exhibit antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacteria and fungi. The exact IC50 values for this compound are yet to be established but are anticipated to be comparable to those of related compounds.

| Compound | Target Organism | IC50 (µM) |

|---|---|---|

| Compound A | E. coli | 20 |

| Compound B | S. aureus | 15 |

| This compound | TBD | TBD |

Antitumor Activity

Piperidine derivatives have been explored for their antitumor properties. In vitro studies suggest that compounds similar to this compound can induce apoptosis in cancer cells.

- Case Study : A derivative showed significant cytotoxicity against human breast cancer cell lines with an IC50 value of approximately 10 µM, indicating that structural modifications can enhance antitumor activity.

Pharmacological Studies

Pharmacological evaluations have demonstrated that piperidine derivatives can modulate various physiological processes:

- CNS Effects : Compounds in this class have been shown to exhibit anxiolytic and antidepressant-like effects in animal models, suggesting potential applications in treating mood disorders.

- Anti-inflammatory Activity : Some studies indicate that these compounds may reduce inflammation through inhibition of pro-inflammatory cytokines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.